Mefenpyr-diethyl

Descripción general

Descripción

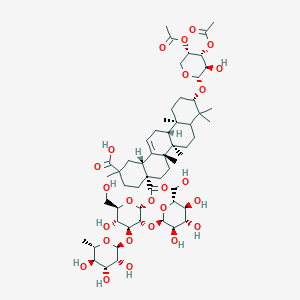

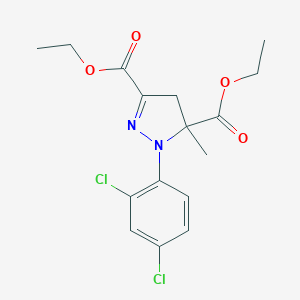

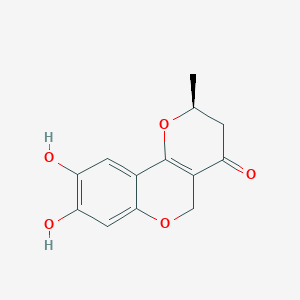

Mefenpir-dietil es un compuesto químico utilizado principalmente como un safener herbicida. Es conocido por su capacidad para proteger los cultivos de los efectos fitotóxicos de los herbicidas sin comprometer la actividad herbicida contra las malas hierbas . El compuesto se caracteriza por su estructura química, que incluye un anillo de pirazolín sustituido con grupos diclorofenilo y éster dietílico .

Aplicaciones Científicas De Investigación

Mefenpir-dietil tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo en estudios de safeners y sus mecanismos de acción.

Mecanismo De Acción

El mecanismo por el cual el mefenpir-dietil ejerce sus efectos implica varias vías:

Mejora del Metabolismo: Mejora el metabolismo de los herbicidas en los cultivos, reduciendo su fitotoxicidad.

Absorción y Transporte: Afecta la absorción y el transporte de los herbicidas dentro de la planta.

Unión Competitiva: Mefenpir-dietil puede unirse competitivamente a los sitios diana de los herbicidas, evitando que el herbicida afecte al cultivo.

Actividad Enzimática: Influye en la actividad de las enzimas diana, protegiendo aún más la planta del daño por herbicidas.

Análisis Bioquímico

Biochemical Properties

Mefenpyr-diethyl interacts with various enzymes and proteins in biochemical reactions . The hydrolysis of this compound has been studied extensively . The kinetics of hydrolysis were found to be strongly pH and temperature dependent .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The key nucleophilic reaction partner is hydroxyl ions instead of neutral water molecules .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de mefenpir-dietil implica varios pasos. Un método común incluye la reacción de 2,4-diclorofenilhidrazina con acetoacetato de etilo para formar un intermedio de hidrazona. Este intermedio se cicla para formar el anillo de pirazolín, seguido de esterificación para producir el producto final .

Métodos de Producción Industrial: La producción industrial de mefenpir-dietil normalmente implica la síntesis a gran escala utilizando rutas de reacción similares a las descritas anteriormente. El proceso se optimiza para un alto rendimiento y pureza, a menudo empleando técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación .

Análisis De Reacciones Químicas

Tipos de Reacciones: Mefenpir-dietil experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el mefenpir-dietil en sus formas reducidas, a menudo involucrando el uso de agentes reductores como el borohidruro de sodio.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.

Sustitución: Se utilizan reactivos como halógenos y agentes alquilantes en reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

Mefenpir-dietil es único entre los safeners herbicidas debido a su estructura química y modo de acción específicos. Los compuestos similares incluyen:

Isoxadifen-etilo: Otro safener utilizado para proteger los cultivos del daño por herbicidas.

Dicloromida: Conocido por su uso en la protección del maíz contra las lesiones por herbicidas.

En comparación con estos compuestos, el mefenpir-dietil ofrece ventajas distintas en términos de su eficacia y la gama de cultivos que puede proteger .

Propiedades

IUPAC Name |

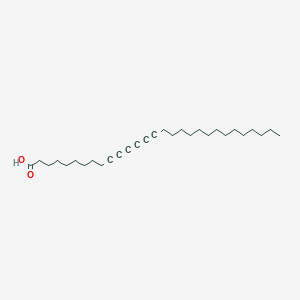

diethyl 1-(2,4-dichlorophenyl)-5-methyl-4H-pyrazole-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N2O4/c1-4-23-14(21)12-9-16(3,15(22)24-5-2)20(19-12)13-7-6-10(17)8-11(13)18/h6-8H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGCOAPTHCZZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)(C)C(=O)OCC)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037564 | |

| Record name | Mefenpyr-diethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135590-91-9 | |

| Record name | Mefenpyr-diethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135590-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefenpyr-diethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135590919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefenpyr-diethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEFENPYR-DIETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH2Z9715C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does mefenpyr-diethyl protect crops from herbicide injury?

A1: this compound primarily works by enhancing the natural detoxification mechanisms present in plants. [, , , ] It stimulates the expression of genes that code for enzymes involved in herbicide degradation, leading to a more rapid breakdown of the herbicide within the crop plant. [] This prevents the herbicide from reaching a concentration that would be damaging to the crop. []

Q2: Is this protective effect specific to certain herbicides?

A2: Yes. This compound is most commonly used in conjunction with herbicides that inhibit acetolactate synthase (ALS) and acetyl coenzyme A carboxylase (ACCase). [, , , , , , , ] These herbicides typically target specific metabolic pathways crucial for plant growth. []

Q3: What are some of the enzymes induced by this compound that are involved in herbicide detoxification?

A4: this compound has been shown to induce the activity of glutathione S-transferases (GSTs) in plants like barley. [] GSTs are a family of enzymes known to play a crucial role in detoxifying xenobiotics, including herbicides. []

Q4: Does this compound influence sulfur metabolism in plants?

A5: Research indicates that this compound, along with other safeners, can influence sulfur metabolism in plants, particularly under iron deficiency. [] Studies on barley (Hordeum vulgare) revealed that this compound treatment led to an activation of sulfur metabolism, resulting in increased levels of cysteine and glutathione. []

Q5: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H18Cl2N2O4, and its molecular weight is 373.23 g/mol. [, ]

Q6: Is there any spectroscopic data available for this compound?

A7: While specific spectroscopic details are not mentioned in the provided abstracts, several analytical techniques have been employed to characterize this compound, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS). [, ]

Q7: How stable is this compound under various environmental conditions?

A8: this compound has been investigated for its stability under sunlight irradiation and in buffered solutions. [] This information is crucial for understanding its behavior in the environment and during agricultural applications. []

Q8: What is the adsorption and desorption behavior of this compound in soil?

A9: Studies have investigated the adsorption and desorption behavior of this compound in different types of agricultural soil. [] This information is crucial for understanding its potential for leaching and persistence in the environment. []

Q9: Does this compound have any known catalytic properties?

A10: There is no evidence in the provided abstracts to suggest that this compound possesses inherent catalytic properties. [] It primarily functions by enhancing the plant's own enzymatic detoxification processes. []

Q10: Are there any alternative synthetic routes to this compound?

A11: Yes. Recent research highlights a sustainable electrochemical approach for synthesizing this compound. [, ] This method utilizes readily available starting materials and proceeds through a [3+2] dipolar cycloaddition reaction. []

Q11: Have any computational studies been conducted on this compound?

A12: While specific details are limited in the abstracts, one study explored the melting behavior and solubility equilibria of this compound in ethanol/water mixtures. [] This type of data can inform formulation strategies. []

Q12: What are the key aspects of SHE (Safety, Health, and Environment) regulations regarding this compound?

A13: While specific regulations are not detailed, one study mentions residue analysis for this compound in various matrices, including crops, food, soil, and water. [] This indicates the importance of monitoring its presence in the environment. []

Q13: What types of studies have been conducted to assess the efficacy and safety of this compound?

A14: Numerous studies have employed greenhouse and field experiments to evaluate the effectiveness of this compound in protecting various crops from herbicide injury and its impact on weed control. [, , , , , , ] These studies provide insights into its practical applications and potential risks. [, ]

Q14: Is there evidence of resistance developing to herbicide-safener combinations involving this compound?

A15: Research suggests that the use of herbicide-safener combinations, including those containing this compound, might contribute to the development of non-target site resistance (NTSR) in some weed species. [, ] This highlights the need for sustainable weed management strategies. [, ]

Q15: What are the implications of resistance developing to herbicides used with this compound?

A16: Resistance to herbicides used in conjunction with this compound, such as mesosulfuron + iodosulfuron, poses a significant challenge in weed management. [, ] It can lead to reduced weed control efficacy and potentially necessitate the use of higher herbicide doses, which raises environmental concerns. [, , ]

Q16: Are there any specific drug delivery systems or targeting strategies being explored for this compound?

A17: The provided abstracts do not indicate research specifically focused on developing targeted delivery systems for this compound. [] Current research primarily focuses on its application as a seed treatment or foliar spray. [, , ]

Q17: What analytical methods are commonly employed to quantify this compound in various matrices?

A18: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a frequently used technique for quantifying this compound and its degradation products in various matrices, including plant tissues and soil. [, ]

Q18: Are there any viable alternatives to this compound as a herbicide safener?

A20: While this compound is a widely used safener, research continually explores new compounds and strategies for enhancing crop selectivity and minimizing herbicide damage. [] Identifying alternative safeners with improved safety profiles and efficacy against resistant weeds is an ongoing area of research. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

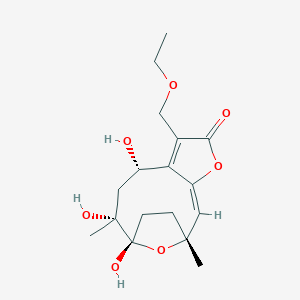

![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B161810.png)